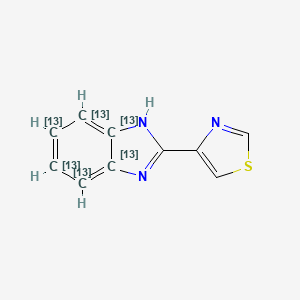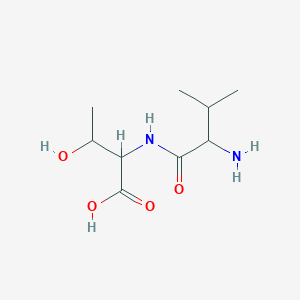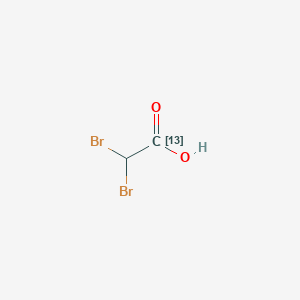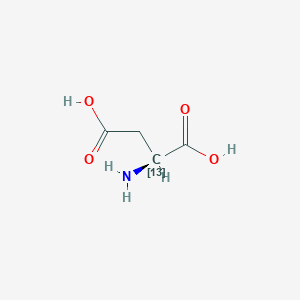
Dicyano-cobyrinic acid heptamethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyano-cobyrinic acid heptamethylester is a derivative of cobyrinic acid, which is a key intermediate in the biosynthesis of vitamin B12. This compound is characterized by the presence of two cyanide groups and seven methyl ester groups attached to the cobyrinic acid framework. It is known for its stability and is often used in various chemical and biological studies due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyano-cobyrinic acid heptamethylester can be synthesized through the partial esterification of cobyrinic acid. The process involves the reaction of cobyrinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the heptamethylester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification and cyanation reactions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyano-cobyrinic acid heptamethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: Reduction reactions can convert the cobalt center to lower oxidation states.
Substitution: The cyanide groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and platinum/hydrogen are frequently used reducing agents.
Substitution: Ligands such as chloride or acetate can replace cyanide groups in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include various cobalt complexes with different ligands, which can be characterized by their distinct electronic absorption spectra .
Wissenschaftliche Forschungsanwendungen
Dicyano-cobyrinic acid heptamethylester has several scientific research applications:
Biology: The compound serves as a model for studying the structure and function of vitamin B12 and its derivatives.
Medicine: Research on this compound contributes to understanding the role of vitamin B12 in human health and the development of vitamin B12 analogs for therapeutic use.
Wirkmechanismus
The mechanism of action of dicyano-cobyrinic acid heptamethylester involves its ability to undergo redox reactions, which are crucial for its catalytic activity. The cobalt center in the compound can switch between different oxidation states, facilitating various chemical transformations. The cyanide groups play a significant role in stabilizing the cobalt center and influencing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxocobalamin: Another form of vitamin B12, where the cyanide group is replaced by a hydroxyl group.
Methylcobalamin: A derivative of vitamin B12 with a methyl group instead of cyanide.
Uniqueness
Dicyano-cobyrinic acid heptamethylester is unique due to its high degree of esterification and the presence of two cyanide groups. These features confer stability and distinct reactivity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C54H73CoN6O14 |
|---|---|
Molekulargewicht |
1089.1 g/mol |
IUPAC-Name |
cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide |
InChI |
InChI=1S/C52H73N4O14.2CN.Co/c1-28-43-31(17-20-37(58)65-10)48(3,4)35(54-43)25-34-30(16-19-36(57)64-9)50(6,26-41(62)69-14)46(53-34)29(2)44-32(18-21-38(59)66-11)51(7,27-42(63)70-15)52(8,56-44)47-33(24-40(61)68-13)49(5,45(28)55-47)23-22-39(60)67-12;2*1-2;/h25,30-33,47H,16-24,26-27H2,1-15H3;;;/q3*-1;+3/t30-,31-,32-,33+,47-,49-,50+,51+,52+;;;/m1.../s1 |
InChI-Schlüssel |
CILATQLZRKEZLB-NTQATXMTSA-N |
Isomerische SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC)/C)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC.[C-]#N.[C-]#N.[Co+3] |
Kanonische SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC)C)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC.[C-]#N.[C-]#N.[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)


![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
